molecular formula C9H9BrO3 B7846148 3-(3-Bromophenyl)-2-hydroxypropanoic acid

3-(3-Bromophenyl)-2-hydroxypropanoic acid

Cat. No. B7846148
M. Wt: 245.07 g/mol
InChI Key: OFYPQDRVYPCUPM-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Bioplastic Production

3-Hydroxypropanoic acid (3-HP), a chemical related to 3-(3-Bromophenyl)-2-hydroxypropanoic acid, is utilized as a precursor in the production of various industrial chemicals, including acrylic acid derivatives. Significantly, it finds application in the creation of bioplastics. Advances in metabolic engineering and synthetic biology have enhanced the bio-production of 3-HP, although commercial-scale production remains challenging (Jers et al., 2019).

Organic Synthesis and Polymer Production

The potential of 3-hydroxypropanoic acid in organic synthesis and high-performance polymer production is highlighted. Despite numerous efforts, a scalable process for its production is yet to be established, indicating an ongoing research area (Pina et al., 2011).

Structural Analysis of Derivatives

The crystal structures of β-halolactic acids, which include compounds like 3-bromo-2-hydroxypropanoic acid, have been determined, revealing insights into their molecular packing, hydrogen bonding, and intermolecular interactions. These studies provide essential data for understanding the physical and chemical properties of these compounds (Gordon et al., 2022).

Enzyme-Catalyzed Synthesis

Research has been conducted on enzyme-catalyzed methods for synthesizing enantiomerically enriched derivatives of hydroxypropanoic acids, which are important for the production of various pharmaceutical and chemical products (Brem et al., 2009).

Biomass-Derived Chemical Production

Studies on converting glycerol to 3-hydroxypropanoic acid using genetically engineered bacteria like Bacillus subtilis show potential for sustainable production of biomass-derivable chemicals. This research is pivotal in developing eco-friendly industrial processes (Kalantari et al., 2017).

properties

IUPAC Name

3-(3-bromophenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPQDRVYPCUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.